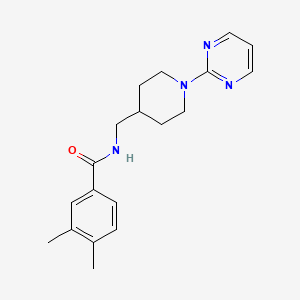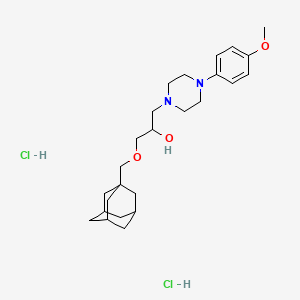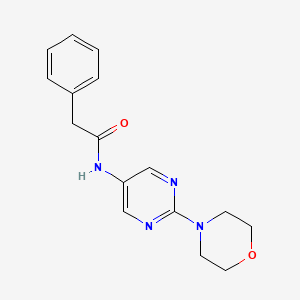![molecular formula C27H32N2O6 B3001676 1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid CAS No. 242478-38-2; 242478-38-2](/img/no-structure.png)
1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A quinuclidine and tetrahydroisoquinoline derivative and selective M3 MUSCARINIC ANTAGONIST. It is used as a UROLOGIC AGENT in the treatment of URINARY INCONTINENCE.
Applications De Recherche Scientifique
Metabolic Insights from Experimental Plant-Derived Alkaloids
Alkaloids, being metabolites of plant metabolic processes, play a crucial role in a wide range of physiological functions in humans and animals. The metabolism of these alkaloids, including compounds like isoquinoline, is a key factor in determining the toxicity and therapeutic potential of various phytochemicals. The liver enzymes, notably CYP2B6, CYP3A4, and CYP2D6, are primarily involved in the metabolism of such alkaloids. This understanding opens pathways for further research and the development of new plant-derived alkaloidal drugs (Debnath et al., 2023).
Synthesis and Biological Activity of 8-Hydroxyquinolines
The 8-hydroxyquinoline (8-HQ) moiety, often a part of various prescribed drugs, showcases a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects. Recent advances in the synthesis of 8-HQ derivatives highlight their significant pharmacological properties. The compounds containing the 8-HQ group are promising building blocks for pharmacologically active scaffolds, paving the way for the development of potent lead compounds with high efficacy and low toxicity. This review sheds light on the potential of 8-HQ derivatives as a versatile tool in drug development (Saadeh et al., 2020).
Pharmacological Properties of Naturally Occurring Cassane Diterpenoids
Cassane diterpenoids (CAs), characteristic constituents of medical plants in the Caesalpinia genus, exhibit a broad spectrum of biological properties, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, antinociceptive, and antioxidant effects. This review focuses on the biosynthetic pathways, structure, and primarily mechanisms of CAs, providing insights into the development of natural diterpenoids as therapeutic agents. The extensive range of bioactivities associated with CAs underlines their potential in drug development and the importance of further research in this domain (Jing et al., 2019).
Propriétés
Numéro CAS |
242478-38-2; 242478-38-2 |
|---|---|
Nom du produit |
1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
Formule moléculaire |
C27H32N2O6 |
Poids moléculaire |
480.561 |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21?,22-;/m0./s1 |
Clé InChI |
RXZMMZZRUPYENV-DZSUWJOWSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)

![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)
![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)


![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)